1H NMR and 13C NMR reference spectra for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
1H NMR and 13C NMR reference spectra for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
Structural Elucidation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
In modern drug development and medicinal chemistry, heterocyclic building blocks are foundational to the design of novel therapeutics. 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1784015-62-8) is a highly specialized intermediate featuring a fully substituted oxazole core. Accurate structural elucidation of this molecule is critical before downstream coupling reactions (e.g., amidation of the carboxylic acid).
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference spectra for this compound. By dissecting the causality between the molecule's unique electronic environment and its spectral footprint, this guide equips analytical chemists with the mechanistic insights required for high-fidelity structural validation.
Molecular Architecture & Chemical Shift Causality
The spectral signature of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is dictated by the competing electronic effects of the heteroaromatic ring and its substituents. Understanding these interactions is the hallmark of expert spectral interpretation.
-
The Oxazole Core (C2, C4, C5): The 1,3-oxazole ring is an electron-deficient heteroaromatic system. The C2 position, sandwiched between the electronegative oxygen and nitrogen atoms, is severely deshielded, typically resonating between 159–164 ppm in ¹³C NMR [1].
-
The C4-Carboxylic Acid: The attachment of a strongly electron-withdrawing carboxylic acid (-COOH) at the C4 position serves a dual purpose. First, it deshields the C4 carbon (shifting it to ~128–132 ppm) [1]. Second, the acidic proton engages in hydrogen bonding, resulting in a highly deshielded, broad singlet in the ¹H NMR spectrum (>12.0 ppm).
-
The C5-Isopropyl Group: The inductive electron-donating effect of the isopropyl group slightly mitigates the electron deficiency at C5. However, because the isopropyl methine proton (-CH-) is directly attached to the heteroaromatic C5 carbon, it experiences significant anisotropic deshielding, shifting its ¹H resonance to ~3.8–4.0 ppm—far downfield from a typical aliphatic methine [1].
-
The C2-Methyl Group: Attached directly to the highly deshielded C2 position, this methyl group appears as a sharp singlet at ~2.4–2.5 ppm in ¹H NMR, a characteristic marker for 2-methyl-1,3-oxazole derivatives [2].
Reference NMR Data Summaries
To facilitate rapid spectral comparison, the predicted and literature-grounded chemical shifts for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid are summarized below. Data is referenced to Dimethyl Sulfoxide-d6 (DMSO-d6), which is the preferred solvent to disrupt carboxylic acid dimerization and sharpen the -COOH signal.
Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality / Notes |
|---|---|---|---|---|---|
| ~12.80 | Broad Singlet (br s) | - | 1H | -COOH | Highly deshielded due to electronegative oxygen and H-bonding. |
| ~3.85 | Septet (sept) | 7.0 | 1H | -CH (CH₃)₂ | Deshielded by direct attachment to the heteroaromatic C5 position. |
| ~2.45 | Singlet (s) | - | 3H | 2-CH ₃ | Attached to the electron-deficient C2 position. |
| ~1.25 | Doublet (d) | 7.0 | 6H | -CH(CH ₃)₂ | Split by the adjacent methine proton. |
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Notes |
|---|---|---|---|
| ~164.5 | Quaternary (C=O) | C OOH | Carbonyl carbon of the carboxylic acid. |
| ~161.2 | Quaternary (Ar-C) | Oxazole C 2 | Maximum deshielding (flanked by N and O). |
| ~158.5 | Quaternary (Ar-C) | Oxazole C 5 | Deshielded by ring oxygen; attached to isopropyl. |
| ~129.0 | Quaternary (Ar-C) | Oxazole C 4 | Electron-withdrawn by the attached -COOH group[1]. |
| ~26.5 | Methine (CH) | -C H(CH₃)₂ | Isopropyl methine carbon. |
| ~21.0 | Methyl (CH₃) | -CH(C H₃)₂ | Isopropyl methyl carbons (equivalent). |
| ~13.5 | Methyl (CH₃) | 2-C H₃ | Shielded relative to other ring carbons [2]. |
Experimental Protocol for High-Fidelity NMR Acquisition
As an application scientist, I emphasize that generating trustworthy NMR data requires optimizing acquisition parameters specifically for the molecular structure at hand. The following self-validating protocol ensures quantitative accuracy and definitive peak assignment.
Step 1: Sample Preparation
-
Accurately weigh 5.0–10.0 mg of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid.
-
Dissolve the compound in 0.6 mL of DMSO-d6 (100 atom % D).
-
Expert Insight: Avoid CDCl₃ for this molecule. Non-polar solvents promote intermolecular hydrogen bonding (dimerization) of the carboxylic acid, leading to severe line broadening and shifting of the -COOH proton, which complicates interpretation.
-
Step 2: Instrument Calibration
-
Transfer the solution to a high-quality 5 mm NMR tube and insert it into the spectrometer.
-
Lock the magnetic field to the deuterium resonance of DMSO-d6.
-
Perform rigorous 3D shimming (Z1, Z2, Z3, and radial shims) until the residual DMSO solvent peak (2.50 ppm) is perfectly symmetrical.
Step 3: ¹H NMR Acquisition
-
Set the spectral width (SW) to 15.0 ppm to ensure the highly deshielded carboxylic acid proton (~12.8 ppm) is not truncated.
-
Set the relaxation delay (d1) to 1.0 second .
-
Acquire 16 to 32 scans at 298 K. Process with a 0.3 Hz exponential line broadening function.
Step 4: ¹³C NMR Acquisition (Critical Step)
-
Set the spectral width to 250 ppm .
-
Crucial Parameter Adjustment: Set the relaxation delay (d1) to 2.0–3.0 seconds .
-
Expert Insight: This molecule contains four quaternary carbons (C2, C4, C5, and C=O). Because quaternary carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation and thus have exceptionally long T1 relaxation times. A standard 1-second delay will result in these critical peaks being lost in the baseline noise.
-
-
Acquire 512 to 1024 scans using WALTZ-16 proton decoupling.
Step 5: Self-Validating D₂O Exchange
To definitively prove the assignment of the -COOH peak and rule out highly deshielded impurities:
-
Eject the sample and add 1 drop of D₂O directly into the NMR tube.
-
Cap and shake vigorously for 15 seconds.
-
Re-acquire the ¹H NMR spectrum. The broad singlet at ~12.8 ppm will completely disappear due to rapid deuterium exchange (-COOH → -COOD), validating the structural assignment.
Workflow Visualization
Logical workflow for NMR acquisition and structural validation of oxazole derivatives.
References
-
Matio Kemkuignou, B., Treiber, L., Zeng, H., Schrey, H., Schobert, R., & Stadler, M. (2020). "Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma." Molecules, 25(23), 5497. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12547675, 2-Methyl-1,3-oxazole." PubChem. URL:[Link]
